![molecular formula C7H5F3N4O B1348506 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 198953-53-6](/img/structure/B1348506.png)

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

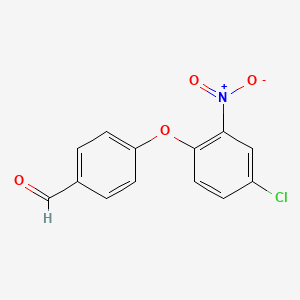

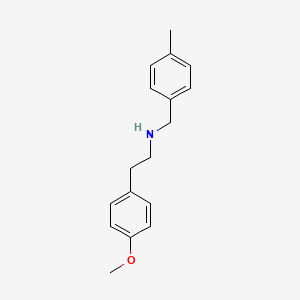

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound with the molecular formula C7H5F3N4O and a molecular weight of 218.14 . It is used in proteomics research .

Synthesis Analysis

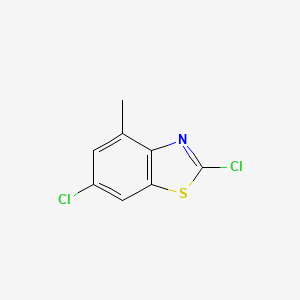

This compound has been synthesized as an intermediate product in the synthesis of the antiviral drug Triazid® . The synthesis was achieved by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . Another method involved the use of microwave radiation, which resulted in a conversion of the starting reagents to the target product of up to 95% .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound has been used in reactions with metallic (II) salts to produce novel multidimensional complexes . It has also been used in the synthesis of the antiviral drug Triazid® .Physical And Chemical Properties Analysis

The compound has a melting point of 265-267°C . It is a powder at room temperature .Aplicaciones Científicas De Investigación

-

Synthesis of Antiviral Drugs

- Field: Pharmaceutical Chemistry

- Application: This compound is an intermediate product in the synthesis of the antiviral drug Triazid® .

- Method: The compound was obtained by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions .

- Results: The synthesis was successful, but the paper does not provide quantitative data or statistical analyses .

-

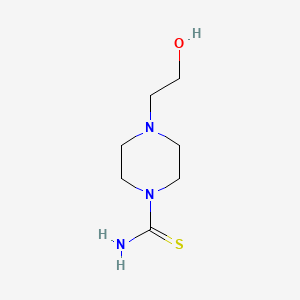

Structural and Magnetic Properties of Novel Complexes

- Field: Inorganic Chemistry

- Application: The compound is used as a versatile multidentate ligand to form novel multidimensional complexes .

- Method: Conventional reactions of the ligand with metallic (II) salts lead to the formation of these complexes .

- Results: The paper does not provide specific quantitative data or statistical analyses .

-

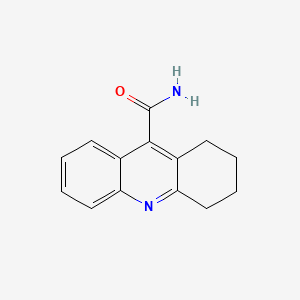

Binding to Mammalian Dihydroorotate Dehydrogenases (DHODHs)

- Field: Biochemistry

- Application: The compound is used to study its binding to mammalian DHODHs .

- Method: The binding of the compound to Plasmodium and mammalian DHODHs in overlapping but distinct binding sites was studied .

- Results: Increasing fluorination dramatically increases binding to mammalian DHODHs, leading to a loss of species selectivity .

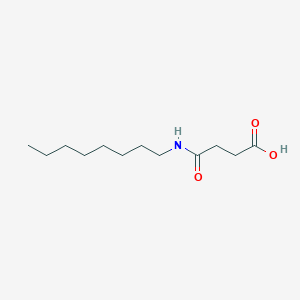

- Fatty Acid-Binding Proteins (FABPs) Research

- Field: Biochemistry

- Application: The compound is used in the study of fatty acid-binding proteins (FABPs). FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Method: The specific method of application or experimental procedures is not provided in the source .

- Results: The paper does not provide specific quantitative data or statistical analyses .

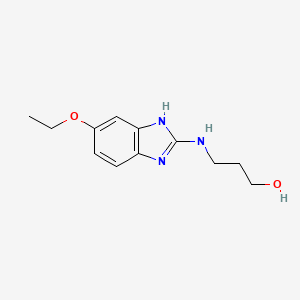

- RNase H Inhibition

- Field: Biochemistry

- Application: The compound is used in the study of RNase H inhibition .

- Method: The specific method of application or experimental procedures is not provided in the source .

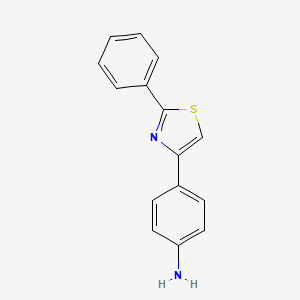

- Results: The paper provides some quantitative data. For example, compound 12g, which has a C-5 methyl group and C-7 phenyl ring, showed an IC50 of 0.8 µM, which is better than the interchanged C-5 phenyl ring and C-7 methyl group pattern (compound 13g, IC50 = 3.5 µM) .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4O/c1-3-2-4(15)14-6(11-3)12-5(13-14)7(8,9)10/h2H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFXSBDEUTWHMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333778 |

Source

|

| Record name | 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

CAS RN |

198953-53-6 |

Source

|

| Record name | 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.